molecular formula C18H16F3N3O4S B2394781 6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1428378-32-8

6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2394781
CAS No.: 1428378-32-8
M. Wt: 427.4
InChI Key: UXDDRXRDUCWJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile” is a chemical compound. It is also known as “4- {4- [4- (trifluoromethoxy)phenoxy]-1-piperidinyl}phenol” with the Inchi Code 1S/C18H18F3NO3/c19-18 (20,21)25-17-7-5-15 (6-8-17)24-16-9-11-22 (12-10-16)13-1-3-14 (23)4-2-13/h1-8,16,23H,9-12H2 .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm 3, a boiling point of 637.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C. Its enthalpy of vaporization is 94.2±3.0 kJ/mol and it has a flash point of 339.4±31.5 °C. The index of refraction is 1.594 and its molar refractivity is 112.6±0.3 cm 3. It has 6 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Novel Insecticides

The compound is closely related to sulfoxaflor, a novel insecticide targeting sap-feeding pests. Sulfoxaflor represents a new class of insect control agents known as sulfoximines, which show broad-spectrum efficacy against various sap-feeding insects, such as aphids and whiteflies. The unique structure of sulfoximines, compared to other insecticides like neonicotinoids, contributes to their effectiveness and the lack of cross-resistance observed in target pests. Sulfoxaflor acts via the insect nicotinic receptor, reflecting its distinct mode of action and potential for use in managing resistance among sap-feeding insects (Zhu et al., 2011).

Antibacterial Studies

Research into N-substituted derivatives of related compounds, such as 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, indicates potential antibacterial applications. These derivatives were synthesized and demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in addressing antibacterial resistance and developing new therapeutic agents (Khalid et al., 2016).

Chemical Synthesis and Biological Activity

The synthesis and biological evaluation of related compounds, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide, have been explored for their potential biological activities. These compounds are synthesized through a series of chemical reactions, starting from organic acids and leading to fully functionalized heterocycles. They have been screened for enzyme inhibition activities, including against butyrylcholinesterase, and subjected to molecular docking studies to understand their potential as therapeutic agents (Khalid et al., 2016).

Properties

IUPAC Name

6-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O4S/c19-18(20,21)28-15-2-4-16(5-3-15)29(25,26)24-9-7-14(8-10-24)27-17-6-1-13(11-22)12-23-17/h1-6,12,14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDDRXRDUCWJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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